Norclobazam

Descripción

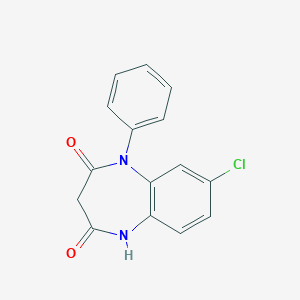

Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVVRIFVKKTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176859 | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22316-55-8 | |

| Record name | Desmethylclobazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylclobazam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclobazam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Desmethylclobazam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | norclobazam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Norclobazam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with various GABA-A receptor subtypes. It synthesizes quantitative data on binding affinities, potency, and efficacy from key preclinical studies. Detailed experimental methodologies are provided, and the core signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[1][2]

Benzodiazepines, including this compound, do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site, known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits of the receptor complex.[2][3] This binding potentiates the effect of GABA by increasing the frequency of channel opening, thereby enhancing the inhibitory signal.[2] The diverse pharmacological profiles of different benzodiazepines are attributed to their varying affinities for different GABA-A receptor α subunits (α1, α2, α3, and α5).[2][3][4] For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions.[1][2][4][5][6][7]

This compound's Interaction with GABA-A Receptors: A Quantitative Overview

This compound, along with its parent compound clobazam, exhibits a distinct profile of interaction with GABA-A receptor subtypes. Notably, both compounds show a significantly greater binding affinity for α2-containing receptors compared to α1-containing receptors, a characteristic not observed with the 1,4-benzodiazepine clonazepam.[1][6]

Binding Affinity (Ki)

Radioligand binding assays using [³H]flumazenil have been employed to determine the binding affinities (Ki) of this compound for various human GABA-A receptor subtypes expressed in HEK293 cells. The data consistently demonstrates a preferential binding to the α2 subunit.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound (N-CLB) | α1β2γ2S | 133 | [8] |

| α2β2γ2S | 31 | [3] | |

| α3β2γ2S | 100 | [3] | |

| α5β2γ2S | 269 | [3] | |

| Clobazam (CLB) | α1β2γ2S | 151 | [8] |

| α2β2γ2S | 59 | [3] | |

| α3β2γ2S | 162 | [3] | |

| α5β2γ2S | 417 | [3] | |

| Clonazepam (CLN) | α1β2γ2S | 0.26 | [8] |

| α2β2γ2S | 0.29 | [3] | |

| α3β2γ2S | 1.0 | [3] | |

| α5β2γ2S | 0.35 | [3] |

Table 1: Binding affinities (Ki) of this compound, clobazam, and clonazepam for different GABA-A receptor subtypes.

Potency (EC50) and Efficacy (Imax)

The functional consequences of this compound binding have been characterized using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing human GABA-A receptors. These studies reveal that this compound potentiates GABA-evoked currents in a concentration-dependent manner. This compound and clobazam generally exhibit EC50 values in the 100-300 nM range at α1, α2, α3, and α5-containing receptors.[3] In terms of efficacy, saturating concentrations of this compound potentiate GABA EC20-evoked currents by 203–270%.[3][9]

| Compound | Receptor Subtype | EC50 (nM) | Imax (% of GABA EC20) | Reference |

| This compound | α1β2γ2S | 290 | 250 ± 19 | [3] |

| α2β2γ2S | 130 | 270 ± 22 | [3] | |

| α3β2γ2S | 120 | 264 ± 24 | [3] | |

| α5β2γ2S | 270 | 203 ± 15 | [3] | |

| Clobazam | α1β2γ2S | 270 | 253 ± 17 | [3] |

| α2β2γ2S | 120 | 266 ± 16 | [3] | |

| α3β2γ2S | 140 | 251 ± 20 | [3] | |

| α5β2γ2S | 320 | 213 ± 11 | [3] | |

| Clonazepam | α1β2γ2S | 28 | 316 ± 26 | [3] |

| α2β2γ2S | 6.4 | 281 ± 21 | [3] | |

| α3β2γ2S | 8.1 | 289 ± 23 | [3] | |

| α5β2γ2S | 33 | 209 ± 12 | [3] |

Table 2: Potency (EC50) and maximal efficacy (Imax) of this compound, clobazam, and clonazepam at different GABA-A receptor subtypes.

Interestingly, at the α6β2δ GABA-A receptor, which is typically insensitive to classical benzodiazepines, this compound and clobazam act as highly efficacious potentiators, albeit with much lower potency (in the micromolar range).[3][10][11]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its role as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates the signaling pathway.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay to determine Ki.

Detailed Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[1]

-

Membrane Preparation: Homogenates of the transfected cells are prepared to isolate the cell membranes containing the expressed receptors.[1][8]

-

Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand [³H]flumazenil and a range of concentrations of the unlabeled test compound (e.g., this compound).[1][8]

-

Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand. The radioactivity of the filters is then measured using a liquid scintillation counter.[8]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[8]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the ion flow across the membrane of a cell, allowing for the functional characterization of ion channels like the GABA-A receptor.

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

Detailed Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits.[3][10][11]

-

Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of the receptors in the cell membrane.[3]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a constant value (e.g., -80 mV).[3]

-

Drug Application: A baseline current is established by applying a concentration of GABA that elicits 20% of the maximal response (EC20).[3][9][10][11] Subsequently, the oocyte is exposed to the GABA EC20 concentration along with varying concentrations of this compound.[3][4][11]

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. Concentration-response curves are then generated to determine the EC50 (potency) and Imax (maximal efficacy) values.[3][9]

Conclusion

This compound functions as a positive allosteric modulator of GABA-A receptors, with a notable preference for α2-containing subtypes. This selectivity may contribute to its distinct clinical profile, potentially offering a favorable balance of anticonvulsant and anxiolytic effects with a reduced sedative liability compared to less selective benzodiazepines. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of novel GABA-A receptor modulators. A thorough understanding of this compound's mechanism of action is crucial for optimizing its therapeutic use and for the rational design of next-generation antiepileptic and anxiolytic drugs.

References

- 1. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]

- 4. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ClinPGx [clinpgx.org]

- 11. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Norclobazam

This technical guide provides a comprehensive overview of the synthesis and purification methods for norclobazam, chemically known as 8-chloro-1-phenyl-1,5-dihydro-benzo[b][1][2]diazepine-2,4-dione. This compound is the primary active metabolite of the anti-epileptic and anxiolytic drug clobazam and is a key intermediate in its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis of this compound

The synthesis of this compound typically involves the formation of a benzodiazepine ring system from an appropriately substituted aniline precursor and a malonate derivative. Several synthetic routes have been reported in scientific literature and patents, primarily focusing on its role as a precursor to clobazam.

Synthetic Pathway 1: From N-(5-chloro-2-nitrophenyl)phenylamine

One common route involves the reaction of N-(5-chloro-2-nitrophenyl)phenylamine with a malonic acid derivative, followed by reductive cyclization.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Norclobazam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, clobazam. This document is intended to serve as a technical resource, presenting available data from the scientific literature to support research and development activities.

Chemical Identity and Properties

This compound, also known as N-desmethylclobazam, is the pharmacologically active product of the demethylation of clobazam.[1] It plays a significant role in the therapeutic effects observed during clobazam treatment.[2]

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | PubChem CID: 89657 |

| Synonyms | N-desmethylclobazam, Demethylclobazam | ClinPGx: PA166169929 |

| Chemical Formula | C₁₅H₁₁ClN₂O₂ | PubChem CID: 89657 |

| Molecular Weight | 286.71 g/mol | PubChem CID: 89657 |

| Melting Point | Experimental data not readily available in the searched literature. | |

| Boiling Point | Experimental data not readily available in the searched literature. | |

| pKa | Predicted to be an extremely weak basic (essentially neutral) compound.[3] | HMDB: HMDB0060970 |

| logP (predicted) | 1.9 | PubChem CID: 89657 |

| Water Solubility | Slightly soluble. Experimental quantitative data not readily available in the searched literature. | [4] |

Mechanism of Action: GABAergic Modulation

This compound, similar to its parent compound clobazam, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of this compound to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This mechanism is central to its anticonvulsant properties.[2]

Below is a diagram illustrating the metabolic pathway of clobazam to this compound and its subsequent action on the GABA-A receptor.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

This protocol is based on a validated method for the simultaneous determination of clobazam and this compound.[1]

-

Sample Preparation:

-

To 0.3 mL of human plasma, add an internal standard (e.g., diazepam).

-

Perform a liquid-liquid extraction using a mixture of hexane and dichloromethane (1:1, v/v).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Validation Parameters:

-

Linearity: The method should be linear over a clinically relevant concentration range (e.g., 200–3000 ng/mL for this compound).[1]

-

Recovery: Extraction recovery should be consistent and high (typically >85%).

-

Precision and Accuracy: Intra- and inter-day precision (CV%) and accuracy should be within acceptable limits (e.g., <15%).

-

This protocol outlines a general procedure for the analysis of this compound in serum samples.[6]

-

Sample Preparation:

-

Alkalinize 200 µL of serum using a sodium borate buffer.

-

Extract the sample with toluene.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in toluene for injection.

-

-

GC Conditions:

Below is a generalized workflow for the quantification of this compound.

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, as it is primarily studied as a metabolite. However, its synthesis would conceptually involve the formation of the benzodiazepine ring system without the N-methylation present in clobazam.

Purification of this compound, once synthesized or isolated, would typically be achieved through recrystallization.[7][8]

-

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures would be chosen.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly and undisturbed to promote the formation of pure crystals.

-

Once crystallization is complete, the crystals are collected by filtration and washed with a small amount of cold solvent.

-

The purified crystals are then dried under vacuum.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]

- 4. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Discovery and Developmental Odyssey of Norclobazam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclobazam (N-desmethylclobazam) is the principal and pharmacologically active metabolite of the 1,5-benzodiazepine, clobazam. Despite the therapeutic prominence of its parent compound, this compound itself possesses a distinct and clinically significant profile. Characterized by a longer half-life and higher steady-state plasma concentrations than clobazam, this compound is a key contributor to the overall therapeutic efficacy and side-effect profile observed during clobazam treatment. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its synthesis, preclinical and clinical pharmacology, and the experimental methodologies pivotal to its characterization. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, clobazam, which was first synthesized in 1966.[1] Following the clinical introduction of clobazam in the 1970s for anxiety and later for epilepsy, investigations into its pharmacokinetic profile revealed the presence of a major, active metabolite.[2][3] Early studies in both animals and humans identified this metabolite as N-desmethylclobazam, subsequently named this compound.

The primary route of clobazam metabolism was identified as oxidative demethylation at the N-1 position of the benzodiazepine ring, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[4] This process yields this compound, which was quickly recognized for its significant contribution to the overall pharmacological effect of clobazam due to its own intrinsic activity and favorable pharmacokinetic properties.[5]

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 8-chloro-1-phenyl-1,5-benzodiazepine-2,4(3H,5H)-dione | [6] |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 286.7 g/mol | [6] |

| CAS Number | 22316-55-8 | [6] |

Preclinical Pharmacology

The preclinical development of this compound focused on elucidating its mechanism of action and characterizing its anticonvulsant and anxiolytic properties, often in direct comparison to its parent compound, clobazam.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its effects by positively modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] It binds to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for neurons to fire, resulting in a reduction of neuronal excitability and producing anxiolytic and anticonvulsant effects.[1]

A key finding in the developmental history of this compound is its preferential binding affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit.[2] The α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 subunit is linked to their anxiolytic and anticonvulsant properties.[2] This preferential binding may contribute to a potentially more favorable side-effect profile compared to non-selective benzodiazepines.

Anticonvulsant Activity in Animal Models

The anticonvulsant properties of this compound have been demonstrated in various preclinical models of epilepsy. These models are crucial for establishing efficacy and understanding the spectrum of activity of a potential antiepileptic drug.

-

Audiogenic Seizure Model in DBA/2 Mice: This model utilizes a genetically susceptible strain of mice (DBA/2) that exhibit seizures in response to a loud auditory stimulus. It is a well-established model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[7] this compound has been shown to be effective in this model, protecting against the seizure response.[5]

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures that are considered a model of generalized absence and myoclonic seizures. This compound has demonstrated anticonvulsant activity in this model, increasing the threshold for seizure induction.[8]

Table 2: Preclinical Anticonvulsant Activity of this compound

| Animal Model | Seizure Type Modeled | Effect of this compound | Reference(s) |

| Audiogenic Seizure in DBA/2 Mice | Generalized Tonic-Clonic | Protection against seizures | [5] |

| Pentylenetetrazol (PTZ) Infusion | Generalized Absence/Myoclonic | Increased seizure threshold | [8] |

| Photosensitive Epilepsy in Baboons | Myoclonus | Protection against photically-induced myoclonus | [5] |

Pharmacokinetics and Metabolism

A critical aspect of this compound's developmental history is the characterization of its pharmacokinetic profile, which distinguishes it from its parent compound and is central to its clinical significance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration of clobazam, this compound is formed in the liver.[4] this compound itself is then further metabolized, primarily through hydroxylation by CYP2C19, to an inactive metabolite, 4'-hydroxy-N-desmethylclobazam.[4] Genetic variations in the CYP2C19 enzyme can significantly impact the metabolism of this compound, leading to higher plasma concentrations in individuals who are poor metabolizers. The metabolites of this compound are primarily excreted in the urine.

References

- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 5. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

Unveiling the Receptor Binding Profile of Norclobazam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Core Findings: this compound's Affinity for GABA-A Receptor Subtypes

This compound, like its parent compound clobazam, exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, its binding profile across different GABA-A receptor subtypes reveals a distinct pattern that may underlie its clinical efficacy and tolerability.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki values) of this compound for various human GABA-A receptor subtypes, as determined by radioligand displacement assays. These studies are crucial for understanding the compound's selectivity and potential pharmacological effects.

Table 1: Binding Affinities of this compound for Human GABA-A Receptor Subtypes Expressed in HEK293 Cells [1]

| Compound | Receptor Subtype | Ki (nM) | Radioligand |

| This compound (N-CLB) | α1β2γ2 | 668 | [3H]flumazenil |

| α2β2γ2 | 147 | [3H]flumazenil | |

| α3β2γ2 | 753 | [3H]flumazenil | |

| α5β2γ2 | 205 | [3H]flumazenil |

Data from Jensen et al., 2014. Values represent the mean of multiple experiments.

Table 2: Comparative Binding Affinities for Native GABA-A Receptors from Rat Brain Homogenates [1][2]

| Compound | Ki (nM) | Radioligand |

| This compound (N-CLB) | 133 | [3H]flunitrazepam |

| Clobazam (CLB) | 151 | [3H]flunitrazepam |

| Clonazepam (CLN) | 0.26 | [3H]flunitrazepam |

Data from Jensen et al., 2014. These values for native receptors represent a composite affinity across the various subtypes present in the brain.

A key finding from these data is that this compound displays a significantly greater affinity for GABA-A receptors containing the α2 subunit compared to those with the α1 subunit.[1][3][4] This is noteworthy as the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic and anticonvulsant actions.[5]

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above were primarily generated using radioligand binding assays. Understanding the protocols behind these experiments is essential for interpreting the data and for designing future studies.

Radioligand Displacement Assay for Recombinant Human GABA-A Receptors

This protocol outlines the key steps for determining the binding affinity of this compound for specific GABA-A receptor subtypes expressed in a controlled cellular environment.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.

-

Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, etc.).[1]

2. Membrane Preparation:

-

After a period of post-transfection expression, the HEK293 cells are harvested.

-

The cells are homogenized in a cold buffer solution (e.g., Tris-citrate buffer).

-

The homogenate is centrifuged to pellet the cell membranes, which contain the expressed receptors. The pellet is then washed and resuspended in the assay buffer.[6]

3. Competitive Binding Assay:

-

The membrane preparation is incubated with a constant concentration of a specific radioligand, such as [3H]flumazenil, which binds to the benzodiazepine site on the GABA-A receptor.[1]

-

A range of concentrations of the unlabeled competitor compound (this compound) is added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand (e.g., 35 minutes at 30°C).[7]

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (binding affinity) value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Signaling Pathway: Positive Allosteric Modulation

This compound does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site, distinct from the GABA binding site, and enhances the effect of GABA.[8] This positive allosteric modulation increases the frequency of the chloride channel opening when GABA is bound, leading to an increased influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Conclusion

The receptor binding studies of this compound reveal a nuanced profile, characterized by a preferential affinity for α2-containing GABA-A receptor subtypes. This selectivity may contribute to its distinct clinical profile, potentially offering a favorable balance of anticonvulsant and anxiolytic effects with a reduced sedative liability compared to less selective benzodiazepines. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are fundamental for the continued investigation and development of targeted GABAergic modulators.

References

- 1. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 2. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

In Vitro Pharmacological Profile of Norclobazam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, significantly contributes to the therapeutic efficacy of the parent drug. A thorough understanding of its in vitro pharmacological characteristics is paramount for drug development and optimization. This technical guide provides a comprehensive overview of this compound's in vitro pharmacological profile, focusing on its interaction with GABA-A receptors and its metabolic fate. Detailed experimental protocols for key characterization assays are provided, along with a quantitative summary of its pharmacological activities and visual representations of its mechanism of action and metabolic pathways.

Introduction

This compound, also known as N-desmethylclobazam, is a pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine used in the treatment of epilepsy and anxiety disorders. Following oral administration of clobazam, this compound is formed through N-demethylation and circulates in the plasma at concentrations 3-5 times higher than the parent compound, with a significantly longer half-life of 71-82 hours.[1][2] This prolonged exposure underscores the importance of characterizing its distinct pharmacological profile to fully comprehend the clinical effects of clobazam. This guide details the in vitro methodologies used to elucidate this compound's interaction with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and its subsequent metabolism.

Pharmacological Profile: Quantitative Data

The in vitro pharmacological activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional modulation of GABA-A receptors.

| Receptor Subtype | Binding Affinity (Ki in nM) | Assay Type | Reference |

| GABA-A (α1β2γ2) | 151 | Radioligand Binding Assay ([3H]flunitrazepam) | [3] |

| GABA-A (α2β2γ2) | 133 | Radioligand Binding Assay ([3H]flunitrazepam) | [3] |

| GABA-A (α3β2γ2) | Not Reported | - | |

| GABA-A (α5β2γ2) | Not Reported | - | |

| Table 1: this compound Binding Affinity for GABA-A Receptor Subtypes. |

| Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| GABA-A (α1β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |

| GABA-A (α2β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |

| GABA-A (α3β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |

| GABA-A (α5β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |

| GABA-A (α6β2δ) | Substantially less potent (200-3900 fold) | Two-Electrode Voltage-Clamp Electrophysiology | [4] |

| Table 2: Functional Potency of this compound at GABA-A Receptor Subtypes. |

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[5] this compound binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor, and enhances the effect of GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.[2][5] Notably, in vitro studies suggest that this compound exhibits a greater binding affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit.[3][6] This preferential binding may contribute to its anxiolytic and anticonvulsant properties with a potentially reduced sedative effect compared to non-selective benzodiazepines.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oyc.co.jp [oyc.co.jp]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Preclinical Journey of Norclobazam: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclobazam (N-desmethylclobazam or NDMC), the primary and active metabolite of the 1,5-benzodiazepine clobazam, plays a crucial role in the therapeutic efficacy of its parent drug. Understanding the pharmacokinetic profile and metabolic fate of this compound in preclinical models is paramount for the successful development and optimization of clobazam-based therapies. This in-depth technical guide synthesizes available preclinical data to provide a comprehensive overview of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in key animal models, offering valuable insights for researchers and drug development professionals.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been investigated in several preclinical species, primarily following the administration of its parent compound, clobazam. However, studies directly administering this compound provide the clearest picture of its intrinsic pharmacokinetic properties.

Mouse Models

Studies in mice have provided valuable quantitative data on the pharmacokinetics of this compound following direct oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

| Dose (mg/kg) | Cmax (µM) | Tmax (hours) | Half-life (t½) (hours) |

| 3 | 4.1 | 2-3 | 4.6 - 5.6 |

| 10 | 6.6 | 2-3 | 4.6 - 5.6 |

| 30 | 11.5 | 2-3 | 4.6 - 5.6 |

Data presented as mean values.

These findings indicate that this compound is readily absorbed in mice, reaching peak plasma concentrations within 2 to 3 hours, with a half-life of approximately 5 hours.

Rat Models

In rats, this compound is considered a minor metabolite of clobazam. Following oral administration of clobazam to male Sprague-Dawley rats, this compound is detected in plasma, but at lower concentrations compared to the parent drug. After repeated daily oral administration of clobazam, the 24-hour blood levels of total radioactivity (clobazam and its metabolites) were observed to accumulate to about three times the initial value.[1]

Dog Models

Metabolism of this compound in Preclinical Models

The metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, clobazam. Clobazam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.

The formation of this compound from clobazam is catalyzed by several CYP isoforms, with CYP3A4 playing a major role, and CYP2C19 and CYP2B6 contributing to a lesser extent.[4] this compound itself is further metabolized, predominantly through hydroxylation, a reaction primarily mediated by CYP2C19.[4]

Species-Specific Metabolic Pathways:

Significant species differences exist in the metabolism of clobazam, which directly impacts the exposure to this compound:

-

Rats: N-demethylation to this compound is a minor pathway. Clobazam treatment in male Sprague-Dawley rats has been shown to induce hepatic microsomal enzymes, including Cyp2b1, Cyp3a1, and Cyp3a2, which can influence its own metabolism and that of its metabolites.[5]

-

Dogs: N-demethylation is a major metabolic route, leading to significant levels of this compound.[1] A unique metabolic pathway in dogs involves hydroxylation at the 9-position, resulting in the formation of 9-hydroxy-N-demethylclobazam.[1]

-

Monkeys: Similar to dogs, N-demethylation is the main metabolic pathway for clobazam, making this compound a primary metabolite.[1]

The following diagram illustrates the primary metabolic pathway of clobazam to this compound and its subsequent metabolism.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic and metabolism studies. Below are generalized protocols based on the available literature.

In Vivo Pharmacokinetic Studies in Mice

-

Animal Model: Male C57BL/6 mice.

-

Drug Administration: this compound administered orally (p.o.) via gavage. The vehicle used for suspension is typically a combination of water, polyethylene glycol, and a surfactant.

-

Dose Levels: 3, 10, and 30 mg/kg.

-

Sample Collection: Whole blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or cardiac puncture under anesthesia. Brain tissue can also be collected at specific time points to assess brain penetration.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma and brain homogenates are stored at -80°C until analysis.

In Vivo Metabolism Studies (General)

-

Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys.

-

Drug Administration: Clobazam (often radiolabeled, e.g., with 14C) is administered orally or intravenously.

-

Sample Collection: Urine, feces, and blood are collected at predetermined intervals.

-

Metabolite Profiling: Samples are analyzed to identify and quantify the parent drug and its metabolites.

The following diagram outlines a general workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods

The quantification of this compound in biological matrices is typically achieved using highly sensitive and specific analytical techniques.

Table 2: Key Parameters for Bioanalytical Methods

| Method | Matrix | Extraction | Detection | LLOQ | Linearity |

| HPLC-UV | Human Plasma | Liquid-Liquid Extraction | UV at 228 nm | 200 ng/mL | 200-3000 ng/mL |

| LC-MS/MS | Human Plasma | Protein Precipitation | MRM | 200 ng/mL | 200-10,000 ng/mL |

| LC-MS/MS | Rat Plasma | Liquid-Liquid Extraction | - | 5 ng/mL | - |

LLOQ: Lower Limit of Quantification; MRM: Multiple Reaction Monitoring.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: Separation of the analyte from other plasma components on a stationary phase followed by detection using UV absorbance.

-

Sample Preparation: Typically involves liquid-liquid extraction with an organic solvent mixture (e.g., hexane:dichloromethane).[6]

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used with an isocratic mobile phase of water and acetonitrile.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: A highly selective and sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

-

Sample Preparation: Often involves a simple protein precipitation step with a solvent like methanol.[7]

-

Detection: Utilizes multiple reaction monitoring (MRM) for specific detection and quantification of the analyte and its internal standard.[7]

The following diagram illustrates the logical relationship in the development and validation of a bioanalytical method.

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound reveals important species-specific differences that are critical for the interpretation of efficacy and safety data and for the extrapolation of findings to humans. In mice, this compound is well-absorbed and exhibits predictable pharmacokinetics. In dogs and monkeys, it is a major metabolite of clobazam, whereas in rats, it is a minor one. The metabolism of this compound is primarily driven by CYP enzymes, with CYP2C19 playing a key role in its clearance. This comprehensive guide provides a foundational understanding of this compound's preclinical characteristics, offering a valuable resource for scientists and researchers in the field of drug development. Further studies directly evaluating the pharmacokinetics of this compound in rats and dogs would provide a more complete preclinical dataset.

References

- 1. Kinetics and metabolism of clobazam in animals and man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological approach for elucidation of clobazam-induced hepatomegaly in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Landscape of Norclobazam and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclobazam (N-desmethylclobazam), the principal active metabolite of the 1,5-benzodiazepine anticonvulsant clobazam, plays a significant role in the therapeutic efficacy of its parent drug.[1] This technical guide provides a comprehensive structural analysis of this compound and explores the synthetic landscape and structure-activity relationships (SAR) of its analogues. A detailed examination of its interaction with γ-aminobutyric acid type A (GABA-A) receptors is presented, supported by quantitative data. Methodologies for the analytical quantification of this compound are also detailed. While the direct synthesis and evaluation of a wide range of this compound analogues are not extensively reported in publicly available literature, this guide extrapolates from the broader class of 1,5-benzodiazepines to provide insights into the design and potential of novel modulators of GABA-A receptors.

Introduction to this compound

This compound, chemically known as 7-chloro-5-phenyl-1,5-benzodiazepine-2,4-dione, is a key pharmacologically active molecule. It is formed in the body via the N-demethylation of clobazam, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1] Due to its long half-life of 71-82 hours, this compound concentrations in the plasma can be 3-5 times higher than those of the parent compound, contributing significantly to the overall therapeutic effect.[1] Like other benzodiazepines, this compound exerts its effects by positively modulating the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.

Structural Elucidation of this compound

The core structure of this compound is a 1,5-benzodiazepine ring system. This seven-membered diazepine ring is fused to a benzene ring, with two nitrogen atoms at positions 1 and 5. Key structural features include a chlorine atom at the 7-position of the benzene ring, a phenyl group at the 5-position of the diazepine ring, and two carbonyl groups at the 2- and 4-positions. The absence of a methyl group at the 1-position distinguishes it from its parent compound, clobazam.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ | |

| Molecular Weight | 286.72 g/mol | |

| IUPAC Name | 7-chloro-5-phenyl-1,5-benzodiazepine-2,4-dione | |

| CAS Number | 22316-55-8 | |

| Appearance | Solid |

Mechanism of Action: Interaction with GABA-A Receptors

This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a potentiation of the inhibitory signal in the brain.

Studies have shown that this compound exhibits a degree of selectivity for different GABA-A receptor subtypes, which are pentameric protein complexes composed of various subunits (e.g., α, β, γ). The subunit composition determines the pharmacological properties of the receptor. This compound has been shown to have a preference for α2-containing GABA-A receptors over α1-containing receptors. This is significant because the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic and anticonvulsant actions. This selectivity may contribute to the favorable side-effect profile of clobazam and this compound compared to some other benzodiazepines.[2][3]

Table 2: In Vitro Activity of this compound at Human GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | α1β2γ2 | 205 - 753 | [3] |

| This compound | α2β2γ2 | 147 - 668 | [3] |

| This compound | α3β2γ2 | 147 - 668 | [3] |

| This compound | α5β2γ2 | 147 - 668 | [3] |

Note: Ki values represent the binding affinity of the compound to the receptor.

Below is a diagram illustrating the general signaling pathway of GABA-A receptor modulation by this compound.

Figure 1. Signaling pathway of GABA-A receptor modulation by this compound.

Synthesis and Structural Analogues

While specific literature on the systematic synthesis of a wide range of this compound analogues for GABA-A receptor modulation is limited, the general synthesis of the 1,5-benzodiazepine scaffold is well-established. These methods provide a foundation for the potential synthesis of this compound derivatives.

General Synthetic Strategies for 1,5-Benzodiazepines

The most common approach for the synthesis of the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine derivative with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester.[4][5] The reaction is typically catalyzed by an acid or a base.

A general workflow for the synthesis of a 1,5-benzodiazepine is depicted below.

References

- 1. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

Norclobazam's Role as an Active Metabolite of Clobazam: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Clobazam, a 1,5-benzodiazepine, is an established antiepileptic drug used for the adjunctive treatment of seizures, particularly those associated with Lennox-Gastaut Syndrome.[1] Its clinical efficacy is not solely attributable to the parent compound. Following administration, clobazam is extensively metabolized in the liver to its primary active metabolite, N-desmethylclobazam, also known as norclobazam. This metabolite is not only pharmacologically active but also exhibits a distinct pharmacokinetic profile, characterized by a longer half-life and higher steady-state concentrations than clobazam itself.[1][2] Consequently, this compound is a major contributor to both the therapeutic and adverse effects observed during clobazam therapy. Understanding the pharmacokinetics, pharmacodynamics, and clinical significance of this compound is critical for dose optimization, predicting drug-drug interactions, and interpreting therapeutic drug monitoring results. This guide provides a detailed examination of this compound's role, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics and Metabolism

Clobazam is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism, primarily through N-demethylation to form this compound.[1][3] This conversion is a critical step that dictates the subsequent pharmacological profile of the drug.

Metabolic Pathway

The conversion of clobazam to this compound is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[1][2][4] this compound itself is further metabolized, mainly via hydroxylation by CYP2C19, to an inactive metabolite, 4'-hydroxy-N-desmethylclobazam.[1][2] The significant role of CYP2C19 in this compound clearance makes patients with genetic polymorphisms in this enzyme (e.g., poor metabolizers) susceptible to accumulating high concentrations of the active metabolite, potentially leading to increased adverse effects.[5][6]

Comparative Pharmacokinetic Parameters

This compound's pharmacokinetic profile differs significantly from that of its parent drug. It has a considerably longer half-life, leading to its accumulation in the plasma, where it becomes the major circulating active moiety upon reaching steady state.[1][3] At therapeutic doses, the serum concentration of this compound is typically 3 to 5 times higher than that of clobazam.[1][5]

| Parameter | Clobazam | This compound (N-desmethylclobazam) | Reference(s) |

| Half-life (t½) | 36–42 hours | 71–82 hours | [1][5] |

| Time to Steady State | ~1 week | Up to 3 weeks | [1] |

| Plasma Protein Binding | ~90% | ~89% | [1] |

| Active Moiety at Steady State | Minor | Major | [3] |

| Typical Serum Concentration | 30–300 ng/mL | 300–3000 ng/mL | [7] |

Pharmacodynamics

Both clobazam and this compound exert their anticonvulsant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]

Mechanism of Action

Binding to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1] This inhibitory action is the basis for the anticonvulsant properties of both compounds.

Receptor Binding Affinity

Studies on recombinant human GABA-A receptors have shown that clobazam and this compound have distinct binding profiles compared to 1,4-benzodiazepines like clonazepam. Both clobazam and this compound exhibit significantly greater binding affinities for receptor complexes containing the α2-subunit versus the α1-subunit.[8][9][10] This preference for the α2-subunit, which is linked to anticonvulsant effects without heavy sedation, may contribute to clobazam's clinical profile.[8][9]

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| Clobazam | α1β2γ2 | 269 | [8] |

| α2β2γ2 | 87 | [8] | |

| This compound | α1β2γ2 | 275 | [8] |

| α2β2γ2 | 90 | [8] | |

| Clonazepam | α1β2γ2 | 0.44 | [8] |

| α2β2γ2 | 0.52 | [8] |

Clinical Significance

The distinct pharmacokinetics of this compound means it is the primary driver of the sustained clinical effects during chronic clobazam therapy. Studies have found that patients who became seizure-free on low-dose clobazam had high serum concentrations of this compound even when the parent drug was undetectable.[1] This underscores the metabolite's crucial role in seizure control. However, the accumulation of this compound, especially in CYP2C19 poor metabolizers, is also linked to a higher incidence of adverse effects such as somnolence and sedation.[5] Therefore, therapeutic drug monitoring (TDM) often involves measuring both clobazam and this compound to provide a complete clinical picture.[7]

Experimental Protocols

The quantification of clobazam and this compound in biological matrices is essential for both clinical TDM and pharmacokinetic research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow for the simultaneous determination of clobazam and this compound in human plasma.

1. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (calibrator, control, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of an internal standard working solution (e.g., deuterated clobazam/norclobazam in methanol).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Separation:

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[11]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

-

Flow Rate: 0.5–0.6 mL/min.[11]

-

Injection Volume: 5 µL.[11]

-

Gradient: A linear gradient starting with low organic phase (e.g., 20% B) and increasing to a high organic phase (e.g., 95% B) to elute the analytes, followed by re-equilibration.

3. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for clobazam, this compound, and the internal standard. These must be optimized for the specific instrument used.

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentrations of the unknown samples by interpolating their peak area ratios from the calibration curve. The validated concentration range is typically 20–2000 ng/mL for clobazam and 200–10,000 ng/mL for this compound.[11]

Conclusion

This compound is a clinically pivotal, active metabolite of clobazam that plays a dominant role in the drug's sustained therapeutic effect. Its long half-life and high steady-state plasma concentrations mean that it is arguably more important than the parent drug during chronic therapy. The metabolism of this compound is highly dependent on CYP2C19, introducing significant inter-individual variability due to genetic polymorphisms. A thorough understanding of this compound's pharmacology is therefore indispensable for the safe and effective clinical use of clobazam, guiding therapeutic monitoring and personalized dosing strategies.

References

- 1. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]

- 4. ClinPGx [clinpgx.org]

- 5. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Electrophysiological effects of Norclobazam on neuronal activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, exerts significant electrophysiological effects on neuronal activity, underpinning its clinical efficacy as an anticonvulsant and anxiolytic agent. This technical guide provides an in-depth analysis of the electrophysiological actions of this compound, focusing on its molecular interactions with GABA-A receptors and the resultant changes in neuronal function. This document summarizes key quantitative data, details common experimental protocols for studying such effects, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a long-acting positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to a site distinct from the GABA binding site, this compound enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability and action potential frequency.[1] This guide delves into the specific electrophysiological manifestations of these actions.

Mechanism of Action: Modulation of GABA-A Receptors

This compound's primary molecular target is the GABA-A receptor, a ligand-gated ion channel composed of five subunits. The binding of this compound to the benzodiazepine site on the GABA-A receptor complex allosterically increases the channel's opening frequency in the presence of GABA, leading to enhanced chloride ion conductance.[1]

Signaling Pathway

The signaling pathway for this compound's action is a direct modulation of the GABA-A receptor ion channel.

Figure 1: this compound's signaling pathway at the GABA-A receptor.

Quantitative Electrophysiological Data

The following tables summarize the known quantitative effects of this compound on GABA-A receptor function. Data is primarily derived from studies utilizing two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing various human GABA-A receptor subtypes.[2]

Table 1: Potency (EC₅₀) of this compound on Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | EC₅₀ (nM) | Reference |

| α₁β₂γ₂S | 100 - 300 | [2] |

| α₂β₂γ₂S | 100 - 300 | [2] |

| α₃β₂γ₂S | 100 - 300 | [2] |

| α₅β₂γ₂S | 100 - 300 | [2] |

| α₆β₂δ | Mid-to-high µM range | [2] |

Table 2: Efficacy (Iₘₐₓ) of this compound on Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Potentiation of GABA EC₂₀-evoked Current (%) | Reference |

| α₁β₂γ₂S | 203 - 270 | [2] |

| α₂β₂γ₂S | 203 - 270 | [2] |

| α₃β₂γ₂S | 203 - 270 | [2] |

| α₅β₂γ₂S | 203 - 270 | [2] |

| α₆β₂δ | ~2400 (at 1 mM) | [2] |

Note: While the primary effect of this compound is to reduce neuronal firing rates and hyperpolarize the membrane potential, specific quantitative data on these parameters (e.g., in Hz or mV) from direct neuronal recordings are not extensively available in the public domain. The data presented here reflects the potentiation of GABA-evoked currents, which is the underlying mechanism for these neuronal effects.

Experimental Protocols

The investigation of this compound's electrophysiological effects typically involves techniques such as patch-clamp recording and electroencephalography (EEG).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents and membrane potential from a single neuron.

Objective: To characterize the effects of this compound on neuronal excitability, synaptic transmission (IPSCs), and GABA-A receptor kinetics.

Methodology:

-

Cell Preparation: Primary neuronal cultures or acute brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ.

-

Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular ionic composition, often containing a chloride salt to study GABAergic currents.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the neuronal membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.

-

Recording:

-

Voltage-Clamp Mode: The membrane potential is held at a constant value (e.g., -70 mV) to record ionic currents, such as spontaneous or evoked inhibitory postsynaptic currents (sIPSCs/eIPSCs). This compound is applied to the bath to observe changes in current amplitude, frequency, and kinetics (rise and decay times).

-

Current-Clamp Mode: The current injected into the neuron is controlled, and changes in the membrane potential, including action potential firing, are recorded. This compound is applied to assess its effect on resting membrane potential, action potential threshold, and firing frequency.

-

-

Data Analysis: Recorded signals are amplified, filtered, and digitized. Analysis software is used to measure various parameters of neuronal activity.

Experimental Workflow: Patch-Clamp Analysis

Figure 2: A typical workflow for patch-clamp electrophysiology experiments.

In Vivo Electroencephalography (EEG)

EEG measures the synchronized electrical activity of large neuronal populations in the brain, providing insights into network-level effects.

Objective: To assess the impact of this compound on brain oscillations and network excitability in a living organism.

Methodology:

-

Animal Preparation: Electrodes are surgically implanted onto the skull or into the brain of a research animal.

-

Baseline Recording: EEG activity is recorded under normal conditions to establish a baseline.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Post-Drug Recording: EEG is continuously recorded to monitor changes in brain wave patterns, such as an increase in beta activity, which is characteristic of benzodiazepines.

-

Data Analysis: The recorded EEG signals are analyzed for changes in power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for alterations in neuronal synchronization.

Discussion and Future Directions

The available electrophysiological data strongly support the role of this compound as a potent positive allosteric modulator of GABA-A receptors. Its effects are characterized by a profound enhancement of GABA-mediated inhibition. While the potentiation of GABA-evoked currents has been well-quantified in heterologous expression systems, a more detailed characterization of its direct effects on the firing properties of different neuronal subtypes within specific brain circuits is warranted.

Future research should focus on:

-

Quantitative analysis of this compound's effects on neuronal firing rates and membrane potential in various neuronal populations using in vitro and in vivo patch-clamp techniques.

-

Detailed kinetic analysis of IPSCs in the presence of this compound to elucidate its impact on synaptic transmission dynamics.

-

Investigation of this compound's influence on network oscillations and synchrony in different brain states using advanced EEG and local field potential (LFP) analysis.

-

Exploring the effects of this compound on synaptic plasticity , such as long-term potentiation (LTP) and long-term depression (LTD), to understand its impact on learning and memory processes.

Conclusion

This compound's electrophysiological profile is consistent with its clinical utility as an antiepileptic and anxiolytic agent. Its primary mechanism of action, the potentiation of GABA-A receptor function, leads to a global reduction in neuronal excitability. This technical guide provides a foundational understanding of these effects, summarizing the current quantitative data and outlining the key experimental approaches for further investigation. A deeper understanding of the nuanced electrophysiological actions of this compound will be crucial for the development of more targeted and effective therapeutic strategies for neurological and psychiatric disorders.

References

Methodological & Application

Application Note: Quantification of Norclobazam in Human Plasma by HPLC-MS/MS

Introduction

Norclobazam (N-desmethylclobazam) is the primary and pharmacologically active metabolite of the 1,5-benzodiazepine clobazam, a medication used for treating anxiety and epilepsy, including Lennox-Gastaut syndrome.[1][2] Therapeutic drug monitoring of both clobazam and this compound is crucial for optimizing patient dosage and ensuring clinical efficacy and safety. This application note details a robust and sensitive method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for clinical toxicology, therapeutic drug monitoring, and forensic analysis.[1]

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). An isotopically labeled internal standard, such as N-Desmethylclobazam-8-chloro isomer-¹³C₆, is employed to ensure accuracy and precision.[1]

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

N-Desmethylclobazam-8-chloro isomer-¹³C₆ (Internal Standard)[1]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.

2. Sample Preparation